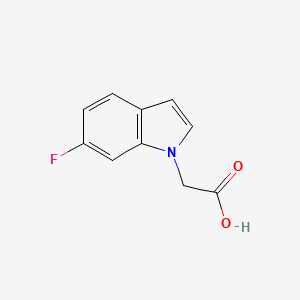

2-(6-Fluoro-1H-indol-1-yl)acetic acid

Übersicht

Beschreibung

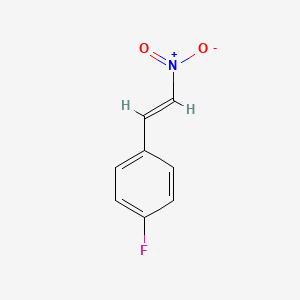

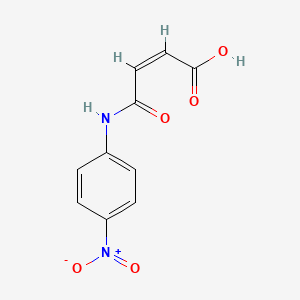

2-(6-Fluoro-1H-indol-1-yl)acetic acid is a derivative of indole-3-acetic acid (IAA), which is a naturally occurring plant hormone involved in various growth and developmental processes. The presence of a fluorine atom at the 6th position of the indole ring and an acetic acid moiety distinguishes it from IAA. This modification could potentially alter its biological activity and stability, making it a compound of interest in the study of plant growth regulators and potentially in pharmaceutical research.

Synthesis Analysis

While the provided papers do not directly describe the synthesis of 2-(6-Fluoro-1H-indol-1-yl)acetic acid, they do offer insights into related compounds. For instance, the efficient synthesis of a related compound, (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid, is reported. This compound was synthesized from 2-[(fluoromethoxy)imino]-1,3-propanedinitrile, and its structure was confirmed by X-ray crystallography . This suggests that similar synthetic strategies could potentially be applied to the synthesis of 2-(6-Fluoro-1H-indol-1-yl)acetic acid, with appropriate modifications to the starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of compounds similar to 2-(6-Fluoro-1H-indol-1-yl)acetic acid has been analyzed using techniques such as X-ray crystallography. For example, the stereochemical structure of (Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-[(fluoromethoxy)imino]acetic acid was determined using this method . Such structural analyses are crucial for understanding the three-dimensional conformation of the molecule, which is important for predicting its reactivity and interaction with biological targets.

Chemical Reactions Analysis

The papers provided do not detail chemical reactions specifically involving 2-(6-Fluoro-1H-indol-1-yl)acetic acid. However, the synthesis of related compounds suggests that reactions such as nucleophilic substitution might be involved in introducing the fluorine atom, and acetylation reactions could be used to attach the acetic acid moiety . Additionally, the indolo-alpha-pyrone fluorescence method mentioned in the context of IAA determination indicates that indole derivatives can participate in reactions that result in fluorescence, which could be a property of interest for 2-(6-Fluoro-1H-indol-1-yl)acetic acid as well .

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-(6-Fluoro-1H-indol-1-yl)acetic acid can be inferred from related compounds. For example, the addition of butylated hydroxytoluene (BHT) to samples containing IAA increases fluorescence intensities and decreases variability, suggesting that antioxidants could stabilize the compound and enhance its detection . The susceptibility of IAA to decomposition when solutions in organic solvents are evaporated indicates that 2-(6-Fluoro-1H-indol-1-yl)acetic acid may also be sensitive to certain conditions, and precautions such as the use of antioxidants and protection from light may be necessary to preserve its integrity .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activity

One study involved the synthesis of derivatives by the condensation of a similar compound, 2-(2-(5-fluoro-1H-indol-1-yl)acetoamide) acetic acid, leading to the creation of new derivatives with potential anti-oxidant and anti-microbial activities. This synthesis utilized nickel ferrite nanoparticles, highlighting a novel approach to creating biologically active compounds (Rao et al., 2019).

Catalytic Applications

Another research avenue explored the fluoroacetylation of indoles using fluorinated acetic acids, leading to the synthesis of diverse fluoromethyl indol-3-yl ketones. This process was achieved under catalyst- and additive-free conditions, demonstrating a simple and efficient protocol for modifying indole compounds (Yao et al., 2016).

Pharmacological Potential

Further, compounds similar to 2-(6-Fluoro-1H-indol-1-yl)acetic acid, such as setipiprant (identified as 2-(2-(1-naphthoyl)-8-fluoro-3,4-dihydro-1H-pyrido[4,3-b]indol-5(2H)-yl)acetic acid), have been investigated for their potential as CRTh2 antagonists, indicating their relevance in treating asthma and seasonal allergic rhinitis. This research underscores the potential pharmacological applications of such compounds in addressing significant health issues (Fretz et al., 2013).

Safety and Hazards

Eigenschaften

IUPAC Name |

2-(6-fluoroindol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8FNO2/c11-8-2-1-7-3-4-12(6-10(13)14)9(7)5-8/h1-5H,6H2,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVPVRQIYZWPBEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=C1C=CN2CC(=O)O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60424662 | |

| Record name | (6-Fluoro-indol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(6-Fluoro-1H-indol-1-yl)acetic acid | |

CAS RN |

887685-54-3 | |

| Record name | (6-Fluoro-indol-1-yl)-acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60424662 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(6-fluoro-1H-indol-1-yl)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4,5,6,7,8,9-Hexahydrocycloocta[b]thiophene-2-carboxylic acid](/img/structure/B1309957.png)

![3-Iodo-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1309965.png)

![(2E)-3-(dimethylamino)-1-[3-(trifluoromethyl)phenyl]prop-2-en-1-one](/img/structure/B1309980.png)